molecular formula C11H22INO B14265621 Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- CAS No. 175438-87-6

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)-

Cat. No.: B14265621
CAS No.: 175438-87-6
M. Wt: 311.20 g/mol
InChI Key: RFDQBSSQPAXXHT-UHFFFAOYSA-N
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Description

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes an amide group, an iodine atom, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- typically involves the iodination of a precursor amide compound. The reaction conditions often require the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective introduction of the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom and amide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, 3-methyl-: A similar compound with a methyl group instead of an iodine atom.

    Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-: Another related compound with different substituents.

Uniqueness

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Properties

CAS No.

175438-87-6

Molecular Formula

C11H22INO

Molecular Weight

311.20 g/mol

IUPAC Name

3-iodo-2-methyl-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C11H22INO/c1-7(2)13(8(3)4)11(14)9(5)10(6)12/h7-10H,1-6H3

InChI Key

RFDQBSSQPAXXHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(C)C(C)I

Origin of Product

United States

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